molecular formula C36H34FN3O2 B11645487 {3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

{3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

Cat. No.: B11645487
M. Wt: 559.7 g/mol
InChI Key: YYVLATHVNYNJOY-UHFFFAOYSA-N
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Description

10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, diethylamine, and fluorobenzene derivatives. The reaction conditions may involve:

    Step 1: Formation of an intermediate by reacting benzoyl chloride with a suitable amine under basic conditions.

    Step 2: Cyclization of the intermediate with a dibenzo[b,e][1,4]diazepin precursor under acidic or basic conditions.

    Step 3: Introduction of the fluorophenyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: for efficient mixing and reaction control.

    Purification techniques: such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: Interaction with specific receptors in the body to exert its effects.

    Enzyme inhibition: Inhibition of enzymes involved in disease pathways.

    Signal transduction: Modulation of signaling pathways to alter cellular responses.

Comparison with Similar Compounds

10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepin derivatives: Compounds with similar core structures but different substituents.

    Benzoyl derivatives: Compounds with benzoyl groups attached to different molecular frameworks.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar biological activities.

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C36H34FN3O2

Molecular Weight

559.7 g/mol

IUPAC Name

5-benzoyl-9-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H34FN3O2/c1-3-39(4-2)29-20-16-24(17-21-29)27-22-31-34(33(41)23-27)35(25-14-18-28(37)19-15-25)40(32-13-9-8-12-30(32)38-31)36(42)26-10-6-5-7-11-26/h5-21,27,35,38H,3-4,22-23H2,1-2H3

InChI Key

YYVLATHVNYNJOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)F)C(=O)C2

Origin of Product

United States

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